Aranorosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

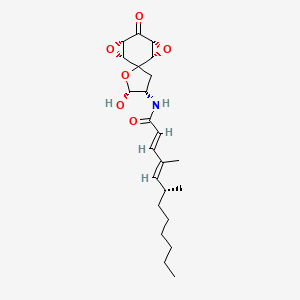

The compound (2E,4E,6R)-N-[(1S,2’R,3R,3’S,5S,7R)-2’-hydroxy-6-oxospiro[4,8-dioxatricyclo[51003,5]octane-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide is a complex organic molecule with a unique spirocyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the spirocyclic core. The key steps include:

Formation of the spirocyclic core: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.

Functional group modifications: Introduction of the hydroxy and oxo groups can be done through selective oxidation and reduction reactions.

Amide bond formation: The final step involves coupling the spirocyclic intermediate with the appropriate dodeca-2,4-dienamide using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Dess-Martin periodinane.

Reduction: The oxo group can be reduced to a hydroxy group using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, alcohols, and thiols

Major Products

Oxidation: Ketones

Reduction: Alcohols

Substitution: Various substituted amides

Applications De Recherche Scientifique

Anticancer Activity

Aranorosin exhibits significant anticancer properties, particularly against various human cancer cell lines. Research indicates that this compound and its derivatives can inhibit the anti-apoptotic functions of proteins like Bcl-2, which are often overexpressed in malignancies. A derivative known as K050 has demonstrated potential as a therapeutic agent against Bcl-2-overexpressing cancers, suggesting a pathway for developing new cancer treatments .

Case Study: Inhibition of Cancer Cell Growth

- Study Reference : The study published in Clinical Cancer Research highlighted the mechanism through which this compound derivatives induce apoptosis in cancer cells, leading to growth inhibition .

- Findings : The exposure of multiple myeloma cells to this compound derivatives resulted in significant growth inhibition and apoptosis.

Antibacterial Properties

This compound has shown promise as an antibacterial agent, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). It acts by inhibiting the bifunctional enzyme AAC(6′)-Ie/APH(2″)-Ia, which is responsible for aminoglycoside resistance. This mechanism allows this compound to circumvent resistance mechanisms that limit the efficacy of traditional antibiotics .

Data Table: Antibacterial Activity Against MRSA

| Compound | Activity Against MRSA | Mechanism of Action |

|---|---|---|

| This compound | Effective | Inhibits AAC(6′)-Ie/APH(2″)-Ia enzyme |

| Arbekacin | Limited | Resistance due to AAC(6′)-Ie/APH(2″)-Ia |

Biosynthesis and Chemical Investigations

Recent studies have explored the biosynthetic pathways of this compound and its derivatives, revealing insights into how these compounds are formed naturally. The chemical investigations suggest that this compound can serve as a precursor for synthesizing other bioactive compounds, including halogenated alkaloids with potential anticancer activity .

Case Study: Synthesis of Derivatives

- Study Reference : Research demonstrated that simple chloride salts could facilitate the transformation of this compound into more complex structures with enhanced biological activity .

- Findings : The synthesis yielded several derivatives with promising anticancer properties, including significant activity against triple-negative breast cancer cells.

Antifungal Applications

This compound's antifungal properties have also been investigated, particularly in the context of treating infections caused by dimorphic fungi such as Histoplasma capsulatum. Its efficacy in inhibiting fungal growth suggests potential applications in treating systemic fungal infections .

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Efficacy | Treatment Context |

|---|---|---|

| Histoplasma capsulatum | Moderate | Potential treatment for histoplasmosis |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins, while the spirocyclic core can provide a rigid scaffold for binding. This allows the compound to modulate the activity of enzymes and other proteins, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Spirocyclic compounds: These compounds share the spirocyclic core structure and have similar rigidity and stability.

Amides: Compounds with amide functional groups can undergo similar chemical reactions and have comparable biological activities.

Uniqueness

What sets this compound apart is its combination of a spirocyclic core with hydroxy, oxo, and amide functional groups

Propriétés

Formule moléculaire |

C23H33NO6 |

|---|---|

Poids moléculaire |

419.5 g/mol |

Nom IUPAC |

(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |

Clé InChI |

JHTWWPWUODMKEO-BPILEAOSSA-N |

SMILES isomérique |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |

SMILES canonique |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |

Synonymes |

aranorosin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.